molecular formula C22H42O4 B1617648 Dihexyl sebacate CAS No. 2449-10-7

Dihexyl sebacate

Cat. No. B1617648
CAS RN: 2449-10-7
M. Wt: 370.6 g/mol
InChI Key: GQIDSVPVVYHXAP-UHFFFAOYSA-N
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Description

Dihexyl sebacate is a chemical compound with the molecular formula C22H42O4 . It has an average mass of 370.566 Da and a monoisotopic mass of 370.308319 Da .


Synthesis Analysis

Dihexyl sebacate can be synthesized through an esterification reaction. This involves adding sebacic acid, hexyl alcohol, and concentrated sulfuric acid into a reaction kettle. The mixture is stirred and heated to initiate a boiling reaction under micro-vacuum. The mixture is kept in a boiling reflux state to separate water .


Molecular Structure Analysis

The molecular structure of Dihexyl sebacate is based on structures generated from information available in ECHA’s databases . The IUPAC Standard InChIKey for Dihexyl sebacate is GQIDSVPVVYHXAP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Dihexyl sebacate has a density of 0.9±0.1 g/cm3, a boiling point of 398.2±10.0 °C at 760 mmHg, and a flash point of 178.6±17.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .

Scientific Research Applications

Catalytic Synthesis

  • Dihexyl sebacate can be synthesized efficiently using various catalysts, significantly enhancing the yield and purity of the product. Research has identified optimal catalysts and conditions for this process. For instance, silicotungstic acid has been found to be an effective catalyst, achieving over 95% yield in the production of dihexyl sebacate from sebacic acid and n-hexanol (Zi Jun-feng, 2005). Another study utilized solid superacid SO_4~(2-)/TiO_2-ZrO_2 for the synthesis, reaching a high yield of 98.41% (Yang Xiao-dong, 2007).

Lubricant Applications

  • Dihexyl sebacate has been studied for its lubricity characteristics. For example, its pour point, flash point, and oxidation stability were analyzed, revealing that the branching in the alcohol used in its synthesis affects these properties (W. Ahmed, J. Salimon, M. Yarmo, 2014). The oxidative degradation of dihexyl sebacate and its influence on tribological behavior were also studied, showing that degradation products formed during oxidation can significantly affect its lubrication properties (Yanxia Wu, Weimin Li, M. Zhang, Xiaobo Wang, 2013).

Corrosion Inhibition

  • Dihexyl sebacate has been examined for its potential as a corrosion inhibitor. A study found that it can suppress the electrochemical reaction by forming a protective film on steel surfaces, making it a useful agent for preventing corrosion in specific environments (Yang Jixing, 2007).

Thermodynamic Properties

Cleaning and Removal

  • Dihexyl sebacate's removal from metals has been studied, with findings suggesting effective cleaning methods using detergents and solvents. This is important for applications where the complete removal of the substance is necessary, such as in high-pressure calibrations using stainless steel parts (M. Hartley, K. Archuleta, 2013).

Biomedical Applications

Safety And Hazards

Dihexyl sebacate has been classified for acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . In case of fire, CO2, Dry Chemical, or Water Fog can be used as extinguishing media .

properties

IUPAC Name

dihexyl decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIDSVPVVYHXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179251
Record name Dihexyl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihexyl sebacate

CAS RN

2449-10-7
Record name Dihexyl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2449-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexyl sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihexyl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
WA Ahmed, J Salimon, MA Yarmo - International Journal on …, 2014 - researchgate.net
… 2-ethylbutyl sebacate (D2EBS) and di-2-ethylhexanol sebacate (D2EHS) showed very low pour point at -44C and -60C respectively, while the same carbon number of dihexyl sebacate (…
Number of citations: 9 www.researchgate.net
AF Helin - Industrial & Engineering Chemistry, 1954 - ACS Publications
… Diisobutyl azelate Di(2-ethylhexyl) azelate Dihexyl sebacate Diiso-octyl sebacate Dibutyl phthalate Di(n-octyl… Dihexyl sebacate Diiso-octyl sebacate … Diisobutyl azelate Dihexyl sebacate …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
WY Jeon, MJ Jang, GY Park, HJ Lee, SH Seo… - Green …, 2019 - pubs.rsc.org
… Moreover, SA is used in the production of lubricants, such as dioctyl sebacate (DOS) and dihexyl sebacate (DHS). Another interesting application of SA is the development of chitosan- …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk
LWA Meyer, WM Gearhart - Industrial & Engineering Chemistry, 1948 - ACS Publications
The physical properties of plastics compounded from cellulose acetate butyrate and homologous series of phthalate and sebacate esters show fairly good correlation with solvent ability …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
WH Stahl, H Pessen - Applied microbiology, 1953 - Am Soc Microbiol
… Of 350 species of fungi tested, on several typical plasticizers, 90 per cent grew on methyl acetyl ricinoleate and 60 per cent grew on dihexyl sebacate. In the present work both a fungus, …
Number of citations: 61 journals.asm.org
P Doty, HS Zable - Journal of Polymer Science, 1946 - Wiley Online Library
The interaction of polymers and liquids can be fairly well characterized by the value of the quantity μ, commonly used in thermodynamics of polymer solutions and usually evaluated …
RR Lawrence, EB Mclntyre - Industrial & Engineering Chemistry, 1949 - ACS Publications
By means of a creep test, softening temperatures were determined of cellulose acetate films plasticized with various plasticizers over a range of plasticizer contents. Softening tempera-…
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
HN Beck - Journal of applied polymer science, 1993 - Wiley Online Library
… , cyclohexane, hexane, and pentane','-12; and olefins such as cyclohexene and hexadecene.13,14 Also reported are esters such as amyl acetate, butyl benzoate, and dihexyl …
CJ Wessel - Polymer Engineering & Science, 1964 - Wiley Online Library
… 90% of 309 cultures metabolizcd methyl acetyl ricinoleate, and 60% of 82 cultures used dihexyl sebacate. Most of the fungal tests performed to determine plasticizer susceptibility have …
H Gao, F Chen, R Cai, S Ye, F Tan… - Propellants …, 2021 - Wiley Online Library
… plasticized polyether propellant B (NEPEB) with the purity of above 99 %, ethylene oxide tetrahydrofuran copolymer (PET) with the molecular weight of 3000 Dalton, dihexyl sebacate (…

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